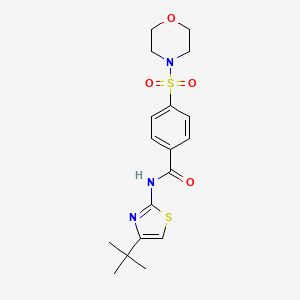

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a morpholine sulfonyl group, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be attached through sulfonylation reactions using sulfonyl chlorides and morpholine under basic conditions.

Formation of the Benzamide Moiety: The benzamide moiety can be formed through amidation reactions using benzoyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under various conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced forms of functional groups, such as alcohols or amines.

Substitution: Substituted derivatives with new functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

- Mechanism of Action : The compound exhibits anti-proliferative effects against various cancer cell lines, including hepatic cancer (HepG2) cells. Molecular docking studies suggest that it interacts effectively with Glypican-3 protein, a target implicated in cancer progression . The binding interactions were characterized by low energy scores, indicating strong affinity and potential for therapeutic use.

- Case Studies : In one study, derivatives of thiazole structures demonstrated significant cytotoxicity against multiple cancer cell lines, indicating a promising lead for further drug development . Additionally, compounds with similar scaffolds have shown effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications.

- Broad-Spectrum Activity : Research indicates that thiazole derivatives possess activity against a range of microorganisms. For instance, compounds related to N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Specific Findings : In vitro studies have demonstrated effectiveness against pathogens such as Klebsiella pneumoniae and Escherichia coli, suggesting that this compound could be developed into a novel antimicrobial agent .

Anti-inflammatory and Analgesic Effects

The thiazole moiety is known for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

- Research Insights : Compounds with similar structural characteristics have been evaluated for their anti-inflammatory effects, showing potential in reducing inflammation markers in preclinical models . This positions this compound as a candidate for further investigation in inflammatory disease models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy.

- SAR Studies : Research has indicated that modifications at specific positions on the thiazole ring can significantly alter biological activity. For instance, variations in substituents on the benzamide portion have been correlated with enhanced potency against certain cancer cell lines and microbial strains .

Synthetic Routes and Pharmacokinetics

The synthesis of this compound has been explored extensively.

- Synthesis Methods : Various synthetic pathways involving cross-coupling reactions and derivatization techniques have been developed to produce this compound efficiently. These methods are essential for scaling up production for clinical applications .

- Pharmacokinetic Properties : Preliminary studies into the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a viable candidate for further drug development .

Mecanismo De Acción

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-(tert-butyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a morpholinosulfonyl group.

N-(4-(tert-butyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group instead of a morpholinosulfonyl group.

N-(4-(tert-butyl)thiazol-2-yl)-4-(phenylsulfonyl)benzamide: Similar structure but with a phenylsulfonyl group instead of a morpholinosulfonyl group.

Uniqueness

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties compared to its analogs

Actividad Biológica

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound features a thiazole ring and a morpholine sulfonamide, which are known to impart significant biological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Thiazole moiety : Contributes to the compound's interaction with biological targets.

- Morpholino sulfonamide : Enhances solubility and bioavailability, which are critical for therapeutic applications.

Chemical Formula

The chemical formula for this compound is C15H20N2O3S, indicating its complex nature involving carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have shown promising results against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action typically involves:

- Inhibition of tubulin polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of apoptosis : Studies reveal that these compounds can trigger programmed cell death in malignant cells, enhancing their therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that modifications to the benzamide structure can significantly influence their biological efficacy. For example:

| Modification Type | Effect on Activity |

|---|---|

| Substituent on thiazole | Increased potency against cancer cells |

| Variation in morpholine structure | Altered solubility and bioavailability |

Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of structurally related compounds, it was found that certain thiazole derivatives had IC50 values in the low nanomolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The most potent compound demonstrated an IC50 of 1.9 µg/mL against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that these compounds inhibit key signaling pathways involved in cell proliferation and survival. Specifically, they were shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby enhancing cancer cell death .

Propiedades

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-18(2,3)15-12-26-17(19-15)20-16(22)13-4-6-14(7-5-13)27(23,24)21-8-10-25-11-9-21/h4-7,12H,8-11H2,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIUPDDFPLBYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.